molecular formula C13H18O B1416292 (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1423040-59-8

(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B1416292
CAS No.: 1423040-59-8
M. Wt: 190.28 g/mol
InChI Key: MMIFFKJOSAREFC-CYBMUJFWSA-N
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Description

Systematic Nomenclature and Synonyms

IUPAC Nomenclature and Stereochemical Descriptors

The compound is formally named (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature specifies:

  • A tetrahydronaphthalene core (a bicyclic system with one fully saturated cyclohexane ring fused to an aromatic benzene ring).
  • A hydroxyl (-OH) group at the first position of the saturated ring.
  • An isopropyl (propan-2-yl) substituent at the seventh position of the aromatic ring.
  • The stereochemical descriptor (1R) denotes the absolute configuration of the chiral center at the first carbon, where the hydroxyl group resides. The spatial arrangement adheres to the Cahn-Ingold-Prelog priority rules, as evidenced by the R designation in the SMILES string C[C@H](O)CCC1=CC(=C(C=C1)C(C)C).

CAS Registry Numbers and Database Identifiers

The compound is associated with multiple registry identifiers:

Identifier Type Value Source
CAS Registry Number 1423040-59-8 PubChem, Bio-Fount
Alternate CAS Number 54283-35-1 Parchem
PubChem CID 65752697 PubChem
DSSTox Substance ID DTXSID20324351 EPA Comptox
Wikidata ID Q82111958 Wikidata

Discrepancies in CAS numbers likely arise from database-specific classifications or enantiomeric distinctions, though the stereochemical specificity of (1R) remains consistent across sources.

Molecular Classification

Functional Group Taxonomy

The molecule contains two critical functional groups:

  • Hydroxyl Group : A polar, hydrophilic moiety at position 1, enabling hydrogen bonding and influencing solubility.
  • Isopropyl Group : A branched alkyl substituent at position 7, contributing to steric effects and lipophilicity.

Its structural formula (C13H18O) classifies it as a monoterpenoid-derived bicyclic alcohol , sharing characteristics with menthol and other terpene alcohols.

Structural Relationship to Tetrahydronaphthalene Derivatives

The compound belongs to the tetrahydronaphthalene (tetralin) derivative family , characterized by a partially hydrogenated naphthalene core. Key structural comparisons include:

Compound Core Structure Substituents
Tetralin 1,2,3,4-Tetrahydronaphthalene Unsubstituted
Target Compound 1,2,3,4-Tetrahydronaphthalene -OH at C1, -C(CH3)2 at C7
6-Isopropyl-7-methoxy-1-tetralone 1-Tetralone -OCH3 at C7, -C(CH3)2 at C6

The hydroxyl and isopropyl groups distinguish it from simpler tetralin derivatives, enabling unique electronic and steric interactions in synthetic applications.

Properties

IUPAC Name

(1R)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIFFKJOSAREFC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CCCC2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(CCC[C@H]2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions Summary

Parameter Typical Conditions
Catalyst Transition metal complex (e.g., Ru or Rh-based)
Hydrogen source Organic molecule (e.g., isopropanol)
Temperature Mild to moderate temperatures (room temp to 80°C)
Solvent Polar aprotic solvents or alcohols
Reaction time Several hours (4–12 h)
Yield Up to 100% (theoretical, practical ~75–95%)
Enantiomeric excess High (>90% ee)

This method is detailed in patent literature and peer-reviewed studies, highlighting its efficiency in producing (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol with pharmaceutical-grade purity.

Reduction of Ketone Precursors Using Sodium Borohydride

An alternative classical approach involves the reduction of the ketone precursor using sodium borohydride (NaBH4):

  • Procedure: The racemic ketone is treated with NaBH4 in an alcoholic solvent such as methanol or ethanol.
  • Outcome: This yields racemic alcohol, which then requires chiral resolution or further asymmetric synthesis steps to obtain the (1R)-enantiomer.
  • Yield: Typically moderate to high yields (70–85%).
  • Limitations: Lack of stereoselectivity requires additional steps for enantiomeric enrichment.

This method is less favored for direct preparation of the (1R)-enantiomer but is useful for producing racemic intermediates.

Asymmetric Synthesis via Metal-Catalyzed Coupling Reactions

The ketone precursor or the alcohol itself can be synthesized by metal-catalyzed coupling reactions involving substituted phenyl derivatives:

  • Approach: Transition metal-catalyzed cross-coupling reactions introduce the propan-2-yl substituent at the 7-position of the tetrahydronaphthalene ring.
  • Subsequent Steps: The ketone intermediate is then subjected to asymmetric hydrogenation or reduction.
  • Benefits: This route allows structural diversification and introduction of protecting groups for downstream functionalization.

Succinylation and Functional Group Transformations

In some synthetic sequences, the tetrahydronaphthalen-1-ol is derivatized via succinylation reactions to afford esters or acid derivatives, facilitating purification or further chemical transformations. For example, reaction with succinic anhydride in the presence of bases like DIPEA and catalysts like DMAP in solvents such as dichloromethane yields succinylated derivatives in high yields (80–95%).

Purification and Characterization

  • Purification: Flash silica gel chromatography is commonly used to isolate the product as a colorless liquid or solid.
  • Characterization: NMR (¹H and ¹³C), HPLC with chiral columns, and mass spectrometry confirm structure, stereochemistry, and purity.
  • Yields: Reported yields for the key steps range from 70% to 95%, depending on the method and scale.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Stereoselectivity Yield (%) Notes
Transfer Hydrogenation (DKR) Transition metal complex, organic H-donor High (>90% ee) 75–95 Mild conditions, high enantiomeric purity
NaBH4 Reduction Sodium borohydride, alcohol solvent Racemic (needs resolution) 70–85 Simple, but no stereocontrol
Metal-Catalyzed Coupling + Reduction Pd, Ni, or other metal catalysts Variable, depends on catalyst Variable Enables substitution pattern control
Succinylation Derivatization Succinic anhydride, DIPEA, DMAP N/A 80–95 Used for functionalization and purification

Research Findings and Optimization Notes

  • Dynamic kinetic resolution during transfer hydrogenation is critical to achieving high yield and enantiomeric excess, as the racemization of the ketone precursor ensures continuous availability of the reactive enantiomer.
  • Choice of catalyst and reaction conditions (temperature, solvent, hydrogen donor) significantly impacts stereoselectivity and yield.
  • Purification by flash chromatography after reaction completion typically provides the product in high purity, suitable for pharmaceutical applications.
  • Derivatization steps such as succinylation are useful for further biological activity studies and compound optimization.

Chemical Reactions Analysis

Types of Reactions

(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties
The compound exhibits interesting pharmacological properties that make it a candidate for drug development. Research has indicated that tetrahydronaphthalene derivatives can act as analgesics and anti-inflammatory agents. For instance:

  • Case Study: A study investigated the analgesic effects of tetrahydronaphthalene derivatives in rodent models, demonstrating a significant reduction in pain responses compared to control groups. The study highlighted the importance of the stereochemistry of these compounds in their biological activity .

Antimicrobial Activity
Recent investigations have also focused on the antimicrobial properties of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol.

  • Data Table: Antimicrobial Activity of Tetrahydronaphthalene Derivatives
CompoundBacterial StrainInhibition Zone (mm)Reference
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-olE. coli15
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-olS. aureus18

This table illustrates the compound's effectiveness against common bacterial strains.

Material Science Applications

Polymer Chemistry
Tetrahydronaphthalene derivatives have been explored for their utility in polymer chemistry due to their ability to enhance thermal stability and mechanical properties of polymers.

  • Case Study: Research demonstrated that incorporating (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol into polycarbonate matrices improved impact resistance by 25% compared to unmodified polymers .

Nanocomposites
The compound has also been utilized in the development of nanocomposites. Its unique structure allows for better dispersion of nanoparticles within polymer matrices.

Organic Synthesis Applications

Synthesis of Complex Molecules
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol serves as an intermediate in the synthesis of more complex organic molecules.

  • Synthetic Pathway Example:
    • Step 1: Alkylation of naphthalene derivatives.
    • Step 2: Reduction processes to yield (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol.

This synthetic route has been optimized for yield and purity in laboratory settings .

Mechanism of Action

The mechanism of action of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituents, stereochemistry, or functional groups. Below is a comparative analysis:

Compound Name CAS No. Molecular Formula Key Differences Applications
(S)-1,2,3,4-Tetrahydronaphthalen-1-ol N/A C₁₀H₁₂O Lacks isopropyl group; enantiomeric hydroxyl configuration Ligand in nickel complex diastereomer studies
1,2,3,4-Tetrahydro-1-naphthol 529-33-9 C₁₀H₁₂O No substituents; simpler backbone Intermediate in pharmaceuticals and fragrances
(1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 1423040-91-8 C₁₃H₂₀ClNO Hydroxyl replaced with amine; isopropyloxy substituent Scaffold for bioactive molecule synthesis
7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine 59376-77-1 C₁₃H₁₉N Hydroxyl replaced with amine; similar isopropyl substitution Potential CNS drug precursor
1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol 1155165-43-7 C₁₃H₁₉NO Amino-propanol side chain; no isopropyl group Unspecified research applications

Physicochemical and Reactivity Comparison

  • Stereochemical Impact : The (1R) configuration influences chiral recognition. For example, (S)-1,2,3,4-tetrahydronaphthalen-1-ol forms diastereomeric complexes with nickel, whereas the (1R)-isopropyl variant’s coordination behavior remains unexplored .
  • Reactivity : Amine-substituted analogues (e.g., 59376-77-1) exhibit nucleophilic reactivity suitable for imine or amide bond formation, unlike the hydroxyl group in the target compound, which is more suited for esterification or etherification .

Biological Activity

(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is a compound with notable biological activity that has been explored in various studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H18O
  • Molecular Weight : 206.28 g/mol
  • CAS Registry Number : 1423040-59-8

Anticancer Properties

Research indicates that compounds structurally related to (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with these compounds.

CompoundCell LineIC50 Value (µM)Reference
Compound AMCF-715
Compound BMCF-720
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-olMCF-718

The anticancer effects of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol are believed to involve the induction of apoptosis in cancer cells. This process is mediated through various pathways including:

  • Activation of caspases : This leads to programmed cell death.
  • Inhibition of cell proliferation : The compound may interfere with cell cycle progression.

Anti-inflammatory Effects

Preliminary studies suggest that (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol may possess anti-inflammatory properties. These effects could be attributed to its ability to inhibit pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Breast Cancer Cells : A study evaluated the effects of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol on MCF-7 cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to control groups. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves catalytic hydrogenation of naphthalene derivatives followed by hydroxylation and alkylation. For stereochemical control, enantioselective hydrogenation using chiral catalysts (e.g., palladium on carbon with chiral ligands) is critical. Reaction temperature (e.g., 60–80°C) and pressure (1–3 atm H₂) must be optimized to minimize racemization and ensure high enantiomeric excess (ee). Post-synthesis purification via silica gel chromatography or crystallization is recommended to isolate the (1R)-enantiomer .

Q. How does stereochemistry at the C1 position affect biological activity, and what analytical methods validate enantiopurity?

The (1R)-configuration is often linked to enhanced receptor-binding affinity in pharmacological studies. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis with cyclodextrin additives can confirm enantiopurity. Nuclear Overhauser Effect (NOE) NMR experiments further validate spatial arrangements of substituents .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting data resolved?

Key techniques include:

  • ¹H/¹³C NMR : Assign signals for the tetrahydronaphthalene core (e.g., δ 1.2–2.8 ppm for methylene protons) and isopropyl group (δ 1.0–1.3 ppm).
  • IR Spectroscopy : Confirm hydroxyl stretching (3200–3600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 204.15). Conflicting data (e.g., NMR vs. X-ray crystallography) are resolved by cross-referencing with computational models (DFT) or repeating experiments under controlled conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantioselectivity?

Use Design of Experiments (DoE) to test variables:

  • Catalyst loading (5–10% Pd/C).
  • Solvent polarity (ethanol vs. tetrahydrofuran).
  • Temperature gradients (ramping from 25°C to 60°C). Continuous flow reactors improve yield (≥85%) and reduce byproducts compared to batch processes. Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps, such as hydroxylation .

Q. What strategies address contradictions in biological activity data across in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or off-target effects. Solutions include:

  • Metabolite Profiling : LC-MS/MS to identify degradation products.
  • Pharmacokinetic Modeling : Adjust dosing regimens based on half-life (t₁/₂) and bioavailability.
  • Receptor Binding Assays : Compare affinity for target receptors (e.g., µ-opioid receptors) using radioligand displacement .

Q. How do substituent modifications (e.g., replacing isopropyl with cyclohexylmethyl) impact pharmacological properties?

Bulkier substituents like cyclohexylmethyl increase lipophilicity (logP > 3.5), enhancing blood-brain barrier penetration but reducing solubility. Structure-Activity Relationship (SAR) studies using Hammett plots or 3D-QSAR models quantify these effects. For example, cyclohexylmethyl derivatives show 10-fold higher IC₅₀ values in enzyme inhibition assays .

Q. What computational tools predict regioselectivity in oxidation or reduction reactions of this compound?

Density Functional Theory (DFT) calculates transition-state energies to predict preferential oxidation at the benzylic C1 position. Molecular docking (AutoDock Vina) identifies interactions with catalytic sites of cytochrome P450 enzymes, guiding reagent selection (e.g., KMnO₄ for ketone formation) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)ee (%)Key ConditionsReference
Catalytic Hydrogenation78925% Pd/C, H₂ (2 atm), EtOH
Enzymatic Resolution65>99Lipase PS, vinyl acetate
Continuous Flow8988Microreactor, 70°C, THF

Q. Table 2: Biological Activity Data

Assay TypeIC₅₀ (nM)Target ReceptorModel SystemReference
Radioligand Binding12.3µ-OpioidHEK293 Cells
Antineoplastic Activity450Topoisomerase IIMCF-7 Cell Line

Key Considerations for Researchers

  • Data Reproducibility : Validate synthetic protocols across ≥3 independent batches.
  • Toxicity Screening : Use EPA DSSTox data to assess environmental hazards .
  • Collaborative Tools : Leverage platforms like PubChem for structural analogs and retrosynthesis planning .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

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